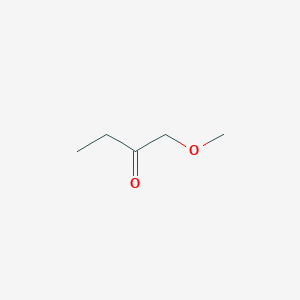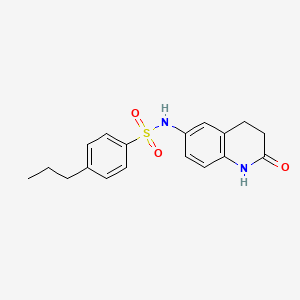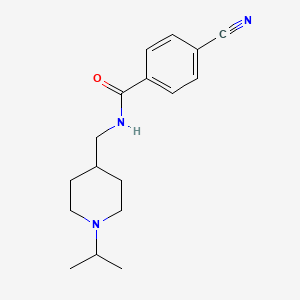![molecular formula C22H11ClF3N3 B2908875 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-03-9](/img/structure/B2908875.png)
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of pyrazoloquinolines and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve glucose tolerance in diabetic mice. Moreover, this compound has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, it exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored in preclinical and clinical studies. Moreover, its use as a molecular probe for the detection of certain biomolecules should be investigated further, as it may have applications in diagnostics and drug discovery. Finally, the development of more efficient and sustainable synthesis methods for this compound should be pursued to facilitate its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes the reaction of 4-chloro-3-fluoroaniline with 2,4-difluoro-3-formylquinoline, followed by the reaction of the resulting intermediate with phenylhydrazine. The final product is obtained after purification through column chromatography. This method has been reported in various scientific journals, and its efficiency and reproducibility have been demonstrated.
Applications De Recherche Scientifique
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. Moreover, this compound has been evaluated for its potential as a molecular probe for the detection of certain biomolecules.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBUHWMGSXEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)
![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2908796.png)



![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![(3-Cyano-4-fluorophenyl)-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyanamide](/img/structure/B2908808.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)
![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)